Product packaging for 6-Methylprednisolone(Cat. No.:CAS No. 6923-42-8)

6-Methylprednisolone

Cat. No.: B1263380
CAS No.: 6923-42-8
M. Wt: 374.5 g/mol
InChI Key: VHRSUDSXCMQTMA-UWKORSIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylprednisolone, also known simply as Methylprednisolone, is a synthetic, intermediate-acting glucocorticoid with significant anti-inflammatory and immunosuppressive properties . Its core research value lies in its potency, which is approximately five times greater than that of hydrocortisone, while exhibiting minimal mineralocorticoid activity . This makes it a critical tool for studying inflammatory and immune pathways in experimental models. The mechanism of action involves passive diffusion across the cellular membrane and binding to the intracellular glucocorticoid receptor . This hormone-receptor complex then translocates to the nucleus, where it modulates gene transcription by blocking pro-inflammatory transcription factors like nuclear factor-kappa-B (NF-κB) and promoting the expression of anti-inflammatory genes . This process leads to the inhibition of phospholipase A2, reducing the formation of arachidonic acid derivatives, and ultimately suppresses the migration of leukocytes to sites of inflammation . From a research perspective, this compound is used to investigate a wide range of conditions. These include, but are not limited to, studies in rheumatology (such as rheumatoid arthritis and acute gouty arthritis), pulmonology (such as asthma and SARS-CoV-2-related inflammation), dermatology, hematology, and neurology (such as acute exacerbations of multiple sclerosis) . Its utility in modulating immune cell function—causing neutrophilic leukocytosis, reducing monocytes and eosinophils, and inducing T-cell apoptosis—makes it invaluable for immunology research . The chemical identifier for this compound is CAS 83-43-2, with a molecular formula of C22H30O5 and a molecular weight of 374.48 g/mol . The compound has a melting point of 227-231°C and is insoluble in water . This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O5 B1263380 6-Methylprednisolone CAS No. 6923-42-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6923-42-8

Molecular Formula

C22H30O5

Molecular Weight

374.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12?,14-,15-,17-,19+,20-,21-,22-/m0/s1

InChI Key

VHRSUDSXCMQTMA-UWKORSIYSA-N

SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O

Isomeric SMILES

CC1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O

Synonyms

6 Methylprednisolone
6-Methylprednisolone
Medrol
Methylprednisolone
Metipred
Urbason

Origin of Product

United States

Chemical Structure and Stereochemical Considerations of 6 Methylprednisolone

Core Pregnane (B1235032) Steroid Nucleus

6-Methylprednisolone is a derivative of a C21 steroid, meaning it is built upon a pregnane hydrocarbon skeleton. researchgate.netwikipedia.org This core structure, common to corticosteroids and progestogens, is a saturated tetracyclic hydrocarbon known as cyclopentanoperhydrophenanthrene. researchgate.netpocketdentistry.comlibretexts.org This nucleus consists of four fused rings: three six-membered cyclohexane (B81311) rings (designated A, B, and C) and one five-membered cyclopentane (B165970) ring (D). libretexts.orgnih.gov The fundamental configuration of corticosteroids like this compound features a cyclohexadienone "A" ring, two cyclohexane "B" and "C" rings, and a cyclopentane "D" ring. nih.gov The rigidity of this fused ring system provides a stable scaffold for various functional groups that determine the molecule's specific interactions and activity.

Substituent Effects and Stereoisomerism at the 6-Position

A defining feature of this compound is the presence of a methyl group at the C6 position of the steroid nucleus. chemicalbook.com The spatial orientation of this group is critical, with the clinically used form being the 6α-stereoisomer, where the methyl group is oriented below the plane of the ring system. nih.govebi.ac.ukebi.ac.uk This specific stereochemistry is crucial and distinguishes it from a potential 6β-isomer.

The introduction of the 6α-methyl group has significant consequences for the molecule's properties. Research utilizing solid-state nuclear magnetic resonance (NMR) has shown that the addition of this methyl group to the prednisolone (B192156) structure increases the motional degrees of freedom within the molecule. nih.gov This increased molecular flexibility is believed to be correlated with its enhanced biological activity compared to its parent compound, prednisolone. nih.gov This suggests that the substituent at the 6-position directly influences the molecule's dynamic behavior, which in turn affects its functional efficacy.

Conformational Analysis of this compound

The conformation of the A-ring is considered especially important for glucocorticoid action. nih.gov X-ray analysis comparing several corticosteroids revealed that the A-ring in 6α-methylprednisolone is bent underneath the general plane of the molecule. acs.org A correlation has been observed between the degree of this bowing towards the alpha face (the underside) of the steroid and its anti-inflammatory activity. acs.org Molecular simulation studies on corticosteroids have further established striking correlations between the conformational mobility of the steroid and its biological specificity. nih.gov For instance, while A-ring rigidity is associated with glucocorticoid activity, the flexibility of other parts of the molecule, such as the C-ring, can also play a role. nih.gov The specific conformation adopted by this compound, influenced by its 6α-methyl group, is thus a critical factor in its chemical behavior.

Synthetic Methodologies and Derivatization Strategies for 6 Methylprednisolone

Chemical Synthesis Pathways to 6-Methylprednisolone

The chemical synthesis of this compound, a synthetic glucocorticoid, involves multi-step processes starting from readily available steroid precursors. ebi.ac.ukwikipedia.org These pathways are designed to introduce specific functional groups and stereochemistry to achieve the desired therapeutic properties.

Precursor Chemistry and Intermediate Reactions

A common starting material for the synthesis of 6α-methylprednisolone is a compound referred to as "chemical compounds I" in some literature, which undergoes a series of reactions including etherification, methynation, hydrogenation, fermentation dehydrogenation, bromination, and debromination to yield the final product. google.com Another described method utilizes hydrocortisone (B1673445) as the initial reactant. google.com

The synthesis of 6β-methylprednisolone also starts with hydrocortisone. google.com This process involves a sequence of a methylene (B1212753) reaction, a reduction reaction, and a dehydrogenation reaction. google.com In the methylene reaction, hydrocortisone reacts with an alkylating agent, formaldehyde, and N-methylaniline to form a methylene intermediate. google.com This is followed by a reduction reaction and then a dehydrogenation step to produce 6β-methylprednisolone. google.com

A different synthetic route for methylprednisolone (B1676475) involves starting with a pregnane (B1235032) steroid diene alcohol ketone of acetic acid. google.com This pathway includes epoxidation, the Wo Shi reaction, mold oxidation, the Pu Shi reaction, debromination, iodization, a reduction reaction at the 11-position, a dehydrogenation reaction at the 1-2 position, 6-methylation, and finally hydrolysis. google.com

Specific Reaction Conditions and Catalyst Systems

The synthesis of 6β-methylprednisolone from hydrocortisone employs specific catalysts and conditions to ensure high yields and product purity. google.com The initial methylene reaction is catalyzed by an acidic catalyst, with p-toluenesulfonic acid and pyridine (B92270) hydrobromide being preferred options. google.com This step is typically carried out in an alcohol-based organic solvent like ethanol (B145695) or methanol (B129727) at a temperature of 20-30°C. google.com

The subsequent reduction reaction of the methylene intermediate utilizes a palladium on carbon catalyst in conjunction with a monophosphite ligand. google.com This catalytic system is effective in producing the 6β-reduced substance with a yield exceeding 95%. google.com The reaction is performed in an organic solvent such as methanol, ethanol, propanol, or butanol, at a temperature ranging from 50-85°C. google.com

The final dehydrogenation step to yield 6β-methylprednisolone involves heating the reduced substance with a dehydrogenation reagent like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or selenium dioxide in a solvent such as dichloromethane (B109758) or trichloromethane. google.com The reaction temperature for this step is maintained between 0-130°C. google.com

For the synthesis of 6α-methylprednisolone, the etherification reaction of the starting material is catalyzed by agents like tosic acid, pyridine hydrochloride, or pyridinium (B92312) tribromide hydrogen salt in an organic solvent such as tetrahydrofuran (B95107) (THF) or an alcohol. google.com

Table 1: Reaction Conditions for this compound Synthesis

Reaction StepPrecursorCatalyst/ReagentSolventTemperature (°C)Yield
Methylene Reaction (6β)Hydrocortisonep-Toluenesulfonic acid / Pyridine hydrobromideEthanol / Methanol20-30>90% (molar)
Reduction Reaction (6β)Methylene intermediatePalladium on carbon / Monophosphite ligandEthanol / Propanol50-85>95%
Dehydrogenation (6β)Reduced substanceDDQ / Selenium dioxideDichloromethane / Trichloromethane0-130-
Etherification (6α)Compound ITosic acid / Pyridine hydrochlorideTetrahydrofuran / Alcohol--

Synthesis of this compound Derivatives and Prodrugs

To modify its physicochemical properties and biological performance, this compound can be derivatized, most commonly through esterification to form prodrugs.

Esterification and Salt Formation Chemistry (e.g., Succinate (B1194679), Acetate)

Methylprednisolone Acetate (B1210297) is an ester formed by the condensation of the 21-hydroxy group of 6α-methylprednisolone with acetic acid. nih.gov This derivative is formulated as an aqueous suspension for injection. wikipedia.org One synthetic route involves the reaction of 6α,11β-dihydroxy-6α-methyl-1,4-pregnadiene-3,20-dione with iodine and calcium oxide in methanol and dichloromethane, followed by reaction with acetic acid and potassium acetate in acetone. chemicalbook.com

Methylprednisolone Succinate is another common ester derivative. wikipedia.org The synthesis of methylprednisolone hemisuccinate can be achieved by reacting methylprednisolone with succinic anhydride (B1165640). quickcompany.ingoogle.com This reaction can be carried out in the presence of a base and a solvent like N-methyl pyrolidone or a non-protonic solvent such as dimethylformamide. quickcompany.ingoogle.com The sodium salt, methylprednisolone sodium succinate, is then prepared by reacting the hemisuccinate with a sodium source, such as sodium carbonate or sodium bicarbonate, in a solvent mixture like tetrahydrofuran and water. quickcompany.innih.gov

Conjugation Strategies with Biomacromolecules (e.g., Dextran (B179266), Lysozyme)

To enhance targeted delivery and modify the pharmacokinetic profile, this compound can be conjugated to biomacromolecules.

Dextran Conjugates: this compound has been conjugated to dextran, a polysaccharide, to create a prodrug. chapman.edu One approach involves synthesizing methylprednisolone succinate (MPS) and then attaching it to dextran. chapman.edunih.gov The synthesis of MPS involves reacting this compound with succinic anhydride in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and pyridine. mdpi.comchapman.edu The resulting MPS can then be linked to dextran. chapman.edu In another strategy, ibuprofen-modified dextran nanoparticles have been synthesized and loaded with methylprednisolone. nih.gov This involves a direct esterification between the hydroxyl groups of dextran and the carboxylic acid of ibuprofen (B1674241). nih.gov

Lysozyme (B549824) Conjugates: A conjugate of methylprednisolone and lysozyme (MPS-LZM) has been developed for targeted renal delivery. mdpi.comnih.gov The synthesis involves first preparing methylprednisolone succinate (MPS) by reacting methylprednisolone with succinic anhydride in pyridine with DMAP. mdpi.com The MPS is then activated by reacting it with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran to form an NHS ester. mdpi.com This activated ester is then covalently linked to lysozyme in a phosphate-buffered saline and N,N-dimethylacetamide solution. mdpi.comresearchgate.net

Macrocycle Synthesis Utilizing this compound Scaffolds

Novel macrocyclic compounds have been synthesized using this compound as a starting scaffold. researchgate.net This approach aims to create new chemical entities with potentially unique biological activities. thieme-connect.com The synthesis of these steroidal macrocycles often employs a ring-closing metathesis (RCM) reaction. researchgate.netthieme-connect.com

The process begins with the conversion of this compound into its corresponding mesylate. thieme-connect.com Following a series of subsequent reactions, RCM precursors are generated. thieme-connect.com These precursors are then subjected to a metathesis reaction using a catalyst, such as a Grubbs-II catalyst, in a solvent like refluxing dichloromethane to form the final macrocyclic products. thieme-connect.com This strategy has been used to create 13- and 16-membered steroidal macrocycles from this compound. researchgate.net

Molecular Mechanisms and Receptor Interactions of 6 Methylprednisolone

Glucocorticoid Receptor Binding Dynamics

The binding of 6-methylprednisolone to the glucocorticoid receptor is a critical initiating step for its biological activity. This process involves specific binding affinities, conformational changes in the receptor, and the involvement of accessory proteins.

This compound functions as a glucocorticoid receptor agonist, meaning it binds to and activates the receptor. tocris.com Its binding affinity for the glucocorticoid receptor is notably high. nih.gov In comparative studies, this compound has demonstrated a higher binding affinity for the glucocorticoid receptor than other glucocorticoids like dexamethasone (B1670325) and prednisolone (B192156). nih.gov Specifically, a fluorescence polarization assay revealed the following order of GR binding affinities: methylprednisolone (B1676475) > betamethasone (B1666872) ≈ prednisolone > dexamethasone, with corresponding IC50 values of 1.67, 2.94, 2.95, and 5.58 nM, respectively. nih.gov This high affinity contributes to its potency as an anti-inflammatory and immunosuppressive agent. nih.govnih.gov Furthermore, it displays a greater affinity for glucocorticoid receptors compared to mineralocorticoid receptors, which contributes to its specific profile of action. wikipedia.org

Table 1: Comparative Glucocorticoid Receptor Binding Affinities

Glucocorticoid IC50 (nM)
This compound 1.67
Betamethasone 2.94
Prednisolone 2.95
Dexamethasone 5.58

Data from a fluorescence polarization assay comparing the binding affinities of typical glucocorticoids to the glucocorticoid receptor. A lower IC50 value indicates a higher binding affinity. nih.gov

Upon binding of an agonist like this compound, the glucocorticoid receptor undergoes a significant conformational change. wikipedia.orgnih.gov This alteration is crucial for the subsequent steps in the signaling cascade. The binding of the ligand to the ligand-binding domain (LBD) of the receptor induces this structural shift, which exposes nuclear localization signals. oup.comoup.com This unmasking facilitates the translocation of the activated receptor complex from the cytoplasm into the nucleus. wikipedia.orgoup.com It is this ligand-induced conformational change that allows the receptor to dissociate from certain components of its chaperone protein complex and interact with the nuclear import machinery. nih.govoup.com

In its unliganded state, the glucocorticoid receptor resides predominantly in the cytoplasm, where it is part of a large multiprotein complex. nih.govfrontiersin.org This complex includes several heat shock proteins (HSPs), such as Hsp90, Hsp70, and other chaperones like p23 and immunophilins (e.g., FKBP51, FKBP52). nih.govfrontiersin.orgconicet.gov.ar These proteins are not passive components; they play an active role in maintaining the receptor in a conformation that has a high affinity for binding glucocorticoids. nih.govconicet.gov.ar

When this compound binds to the receptor, it triggers the dissociation of some of these chaperones, including Hsp90. physiology.org This dissociation is a key part of the receptor's activation process, allowing the now active this compound-GR complex to move to the nucleus. wikipedia.orgphysiology.org While it was once thought that this dissociation was the primary event for nuclear translocation, it is now understood that chaperones also play a role in the nuclear import process itself. wikipedia.org For instance, the immunophilin FKBP52 is involved in directing the receptor complex towards the nucleus. oup.com The dynamic interplay between the glucocorticoid, the receptor, and the various heat shock proteins is therefore essential for the proper functioning of the glucocorticoid signaling pathway.

Cellular and Subcellular Localization of this compound Receptor Complexes

In the absence of a ligand, the glucocorticoid receptor (GR) is primarily located in the cytoplasm of the cell. nih.govwikipedia.org It exists as part of a large, inactive multiprotein complex that includes heat shock proteins (HSPs) like Hsp90 and immunophilins. wikipedia.orgconicet.gov.ar These chaperone proteins maintain the GR in a conformation that is ready to bind its ligand but prevents it from translocating to the nucleus. nih.gov

Upon binding this compound, the GR undergoes a conformational change that causes the dissociation of some of these chaperone proteins and facilitates the dimerization of the receptor. wikipedia.orgpnas.org This activated ligand-receptor complex then translocates from the cytoplasm into the nucleus. wikipedia.orgpatsnap.compfizer.com

Once inside the nucleus, the this compound-GR complex can bind to GREs on the chromatin or interact with other transcription factors to regulate gene expression. pnas.orgnih.gov There is also evidence to suggest that the GR can translocate to and reside in mitochondria, where it may regulate the transcription of genes from the mitochondrial chromosome. frontiersin.org The continuous shuttling and disassembly of these complexes from their DNA binding sites is an active process involving chaperones and other factors. conicet.gov.ar

LocationState of the this compound-GR Complex
Cytoplasm Unliganded GR is part of an inactive multiprotein complex with chaperones. nih.govwikipedia.org
Nucleus Ligand-bound, activated GR complex translocates here to interact with DNA and transcription factors. wikipedia.orgpatsnap.com
Mitochondria Evidence suggests potential localization and regulation of mitochondrial gene transcription. frontiersin.org

Structure Activity Relationship Sar Studies of 6 Methylprednisolone

Impact of 6-Methyl Substitution on Glucocorticoid Activity

The introduction of a methyl group at the 6α position of the prednisolone (B192156) structure is a key modification that leads to the formation of 6-methylprednisolone. This substitution has a notable impact on the compound's glucocorticoid activity.

Key Research Findings:

Enhanced Glucocorticoid Potency: The 6α-methyl group significantly enhances the glucocorticoid activity of the molecule compared to its parent compound, prednisolone. uomustansiriyah.edu.iqmedicalnewstoday.com This is attributed to a hydrophobic residue at this position increasing glucocorticoid activity. nih.govnih.gov

Reduced Mineralocorticoid Activity: Concurrently, the 6α-methyl substitution leads to a slight decrease in mineralocorticoid activity compared to prednisolone. uomustansiriyah.edu.iq This is a desirable characteristic as it reduces the risk of side effects related to salt and water retention.

Interactive Data Table: Impact of 6-Methyl Substitution

FeaturePrednisoloneThis compoundImpact of 6α-Methyl Group
Glucocorticoid Potency 45Increased
Mineralocorticoid Potency 0.80.5Decreased

Data sourced from comparative analyses of corticosteroid potencies. medicalnewstoday.come-jnc.org

Influence of Other Functional Groups on Molecular Dynamics and Biological Activity

Key Functional Groups and Their Influence:

Δ1-Dehydro Configuration (Double Bond between C1 and C2): This feature, also present in prednisolone, is crucial for enhancing glucocorticoid activity while attenuating mineralocorticoid potency. nih.gov

11β-Hydroxyl Group: The hydroxyl group at the C11 position is essential for glucocorticoid activity. Its presence, as opposed to a keto group (seen in prednisone), increases the molecule's ability to cross cellular membranes, thereby enhancing its bioavailability. acs.org

Molecular Dynamics: Solid-state nuclear magnetic resonance (NMR) studies have shown that the substitution of various functional groups alters the molecular dynamics of glucocorticoids. The addition of a methyl group at the C6 position, as in this compound, reduces the spin-lattice relaxation time, which correlates with increased bioactivity. acs.orgnih.gov This suggests that the increased motional degrees of freedom of the molecule may contribute to its enhanced efficacy. acs.orgnih.gov

Comparative SAR Analysis with Prednisolone and Other Synthetic Corticosteroids

Comparing the structure-activity relationships of this compound with prednisolone and other synthetic corticosteroids provides a broader understanding of how specific structural modifications fine-tune biological activity.

Comparative Analysis:

This compound vs. Prednisolone: The primary difference lies in the 6α-methyl group, which, as discussed, enhances glucocorticoid potency and reduces mineralocorticoid activity. uomustansiriyah.edu.iqmedicalnewstoday.com This makes this compound a slightly more potent anti-inflammatory agent with a better safety profile concerning electrolyte balance. medicalnewstoday.com

This compound vs. Dexamethasone (B1670325) and Betamethasone (B1666872): These corticosteroids feature a fluorine atom at the 9α position and a methyl group at the 16α (dexamethasone) or 16β (betamethasone) position. The 9α-fluorination dramatically increases both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iqnih.gov However, the C16-methylation effectively eliminates mineralocorticoid activity, making them highly potent and selective glucocorticoids. nih.gov

This compound vs. Hydrocortisone (B1673445): Hydrocortisone is the primary endogenous glucocorticoid. Synthetic derivatives like this compound have been developed to have significantly higher anti-inflammatory potency. For instance, this compound is approximately five times more potent than hydrocortisone. medicalnewstoday.com

Interactive Data Table: Comparative Potency of Synthetic Corticosteroids

CompoundRelative Anti-inflammatory PotencyRelative Mineralocorticoid PotencyKey Structural Modifications from Prednisolone
Prednisolone 40.8-
This compound 50.56α-methyl group
Dexamethasone 3009α-fluoro, 16α-methyl groups
Betamethasone 25-3009α-fluoro, 16β-methyl groups

Data compiled from various pharmacological sources. e-jnc.org

Preclinical Pharmacokinetics and Pharmacodynamics of 6 Methylprednisolone

Absorption and Distribution Kinetics in Animal Models

The absorption and distribution of 6-methylprednisolone (MPL) have been characterized in several animal species, revealing complex interactions with tissues and plasma proteins.

Studies in animal models demonstrate that this compound distributes widely into tissues. dhgpharma.com.vn In rats, the tissue-to-plasma partition coefficients (Kₚ), which indicate the extent of tissue uptake, were found to be highest in the liver and lowest in muscle. researchgate.net Specifically, research in male Wistar rats showed that after reaching a steady state, the Kₚ values for MPL were measured in the liver, muscle, and lung. nih.gov In vitro studies using tissue homogenates, however, significantly underpredicted the Kₚ of MPL in the liver, a discrepancy attributed partly to the extensive metabolism of the compound within the liver. researchgate.netnih.gov

Further studies in mice highlighted the kinetics in the kidneys. mdpi.com When administered intravenously, free methylprednisolone (B1676475) is rapidly eliminated from the kidneys, although it reaches a high initial concentration. mdpi.com In contrast, a specially designed conjugate, methylprednisolone-lysozyme (MPS-LZM), was shown to provide more sustained levels of the active drug within the kidneys, increasing the total drug exposure in this organ by approximately 14-fold compared to free MPL. mdpi.com The compound is also known to cross the blood-brain barrier. dhgpharma.com.vn

Tissue-to-Plasma Partition Coefficients (Kₚ) of this compound in Rats researchgate.netnih.gov
TissueRelative AccumulationObservation
LiverHighestIn vivo Kₚ values were significantly underpredicted by in vitro homogenate studies due to extensive hepatic metabolism. researchgate.netnih.gov
LungIntermediateDemonstrates notable uptake of the compound. nih.gov
MuscleLowestShows the least accumulation among the measured tissues. researchgate.netnih.gov

The pharmacokinetic profile of this compound varies across different animal species. In dogs, the clearance of methylprednisolone succinate (B1194679), a prodrug, was measured at 1.64 L/h/kg with a half-life of 15.3 minutes under normal conditions. researchgate.net During severe hemorrhagic shock, its clearance decreased significantly, and the half-life increased, leading to persistently high plasma concentrations of methylprednisolone. researchgate.net

In horses, following intra-articular administration of methylprednisolone acetate (B1210297) (MPA), the active methylprednisolone moiety has a median elimination half-life from plasma of 19.2 hours. avma.org The transfer of the drug from the joint to the plasma is relatively quick, with a median half-life of 1.7 hours. avma.org Studies in rats have utilized comprehensive physiologically based pharmacokinetic (PBPK) models to describe its disposition, accounting for tissue-specific binding and metabolism. researchgate.netresearchgate.netresearchgate.net

Comparative Pharmacokinetic Parameters of this compound Across Species
SpeciesParameterValueRoute/ConditionSource
DogClearance (of prodrug)1.64 L/h/kgIV (Normal) researchgate.net
Half-life (of prodrug)15.3 minIV (Normal) researchgate.net
HorseElimination Half-life19.2 hoursIntra-articular avma.org
Max Plasma Conc. (Cmax)7.26 ± 3.3 ng/mLIntra-articular avma.org
RatIrreversible Elimination Clearance (MPL)789 ml/hIV researchgate.net
Irreversible Elimination Clearance (MPN)2758 ml/hIV researchgate.net

Metabolic Pathways and Enzyme Systems in Preclinical Models

The metabolism of this compound is a complex process primarily occurring in the liver and involving specific enzyme systems.

The metabolism of this compound is predominantly mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 enzyme. medsafe.govt.nzpfizer.compfizer.com CYP3A4 is the dominant enzyme of the most abundant CYP subfamily in the adult human liver and is also crucial in preclinical models. medsafe.govt.nzpfizer.com This enzyme catalyzes the 6β-hydroxylation of steroids, which is the essential first step (Phase I) in the metabolism of both endogenous and synthetic corticosteroids like methylprednisolone. dhgpharma.com.vnmedsafe.govt.nzpfizer.com Consequently, the clearance of methylprednisolone can be significantly altered by other drugs that are either inhibitors or inducers of the CYP3A4 enzyme. dhgpharma.com.vnpfizer.comhres.cadhgpharma.com.vn

Elimination Kinetics and Excretion Routes in Preclinical Models

The elimination of this compound and its metabolites from the body occurs through defined kinetic processes and excretion routes.

In preclinical rat models, the irreversible elimination of MPL occurs primarily from the liver, with a clearance of 789 ml/h. researchgate.net Its metabolite, methylprednisone (MPN), is eliminated more rapidly, with a total clearance of 2758 ml/h. researchgate.net The elimination of MPN is distributed among several organs, with the liver accounting for 44%, the lung for 35%, and the kidney for 21% of its clearance. researchgate.net

The mean elimination half-life for total methylprednisolone across species generally ranges from 1.8 to 5.2 hours. hres.cadhgpharma.com.vn In horses, a longer elimination half-life of 19.2 hours was observed following intra-articular administration. avma.org While comprehensive data on excretion routes in animal models is limited in the provided context, studies in humans show that after administration of radiolabelled 6α-methylprednisolone, approximately 75% of the dose is recovered in the urine and 9% in the feces over several days. medsafe.govt.nz

Mathematical and Computational Modeling of Pharmacokinetic Behavior

The pharmacokinetic behavior of this compound (MPL) is complex, involving tissue-specific saturable binding and reversible metabolism with its metabolite, methylprednisone (MPN). researchgate.net To unravel these complexities, various mathematical and computational models have been employed, ranging from traditional compartmental models to more sophisticated physiologically-based pharmacokinetic (PBPK) models. researchgate.netplos.org These models are crucial for understanding the disposition of MPL and for translating preclinical findings to clinical scenarios. tandfonline.com

Compartmental and Physiologically-Based Pharmacokinetic (PBPK) Modeling

Compartmental models have been utilized to describe the distribution and elimination of this compound. For instance, a two-compartment model with linear elimination has been successfully applied to describe the pharmacokinetic profiles of MPL following intravenous administration in rats. plos.org In cases of intramuscular dosing where complex flip-flop kinetics are observed, models incorporating two independent absorption rate processes have been developed. plos.org

However, to capture the intricate details of MPL's disposition, including its reversible metabolism and tissue-specific distribution, more comprehensive physiologically-based pharmacokinetic (PBPK) models are often necessary. researchgate.netresearchgate.net PBPK models are mechanistic, incorporating physiological parameters like organ volumes and blood flow rates, along with compound-specific properties. tandfonline.com

A comprehensive PBPK model has been developed for MPL in rats, accounting for its interconversion with MPN. researchgate.net This model described the plasma and tissue profiles of both compounds after intravenous administration. researchgate.net Key findings from such models indicate that the conversion of MPL to MPN primarily occurs in the kidney, lung, and intestine, while the reverse reaction happens in the liver and kidney. researchgate.net These models have also highlighted the nonlinear tissue distribution and the role of corticosteroid-binding globulin (CBG) in plasma protein binding. researchgate.netresearchgate.net

A minimal PBPK (mPBPK) model, which simplifies the system into fewer compartments, has also been applied to describe MPL disposition in humans, demonstrating good predictive capacity for plasma concentration profiles. researchgate.net Enhanced mPBPK models have been developed to characterize sex differences in MPL kinetics in rats, revealing a significantly higher clearance in males. researchgate.net

Table 1: Key Features of PBPK Models for this compound

FeatureDescriptionReference
Reversible Metabolism Accounts for the interconversion between this compound (MPL) and its metabolite, methylprednisone (MPN). researchgate.netresearchgate.net
Tissue-Specific Distribution Models drug concentrations in various tissues, including blood, liver, kidney, lung, and intestine. researchgate.netresearchgate.net
Nonlinear Tissue Partitioning Describes saturable binding processes within tissues. researchgate.netresearchgate.net
Plasma Protein Binding Incorporates the binding of MPL to plasma proteins like albumin and corticosteroid-binding globulin (CBG). researchgate.net
Species Extrapolation Facilitates the translation of pharmacokinetic data from preclinical animal models to humans. researchgate.net
Sex Differences Characterizes differences in MPL clearance and disposition between males and females. researchgate.net

Quantitative Systems Pharmacology Approaches

Quantitative Systems Pharmacology (QSP) represents a more integrated approach, aiming to connect the molecular actions of a drug to its systemic effects. nih.gov QSP models for corticosteroids like MPL build upon PBPK frameworks by incorporating pharmacodynamic components, linking drug exposure to cellular and physiological responses. nih.gov

These models can simulate the entire cascade of events, from drug administration to the ultimate therapeutic or adverse effect. nih.gov For MPL, QSP approaches have been instrumental in understanding the complex interplay between its pharmacokinetics and its effects on gene expression, metabolic pathways, and immune responses. plos.orgnih.gov By integrating data from various sources, including genomics and proteomics, QSP provides a holistic view of the drug's impact on the biological system. acs.org This approach is particularly valuable for predicting drug efficacy and potential side effects in different patient populations and under various dosing regimens. nih.gov

Receptor-Mediated Pharmacodynamic Modeling in Animal Systems

The pharmacodynamic effects of this compound are primarily mediated through its interaction with glucocorticoid receptors (GR). plos.org Upon binding, the MPL-GR complex translocates to the nucleus and modulates the transcription of target genes, leading to a wide range of physiological responses. plos.orgnih.gov Pharmacodynamic models are essential for quantifying these receptor-mediated effects.

Direct Suppression Effects on Endogenous Hormone Secretion

One of the well-characterized pharmacodynamic effects of exogenous glucocorticoids like MPL is the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. wikipedia.org This feedback mechanism leads to a reduction in the secretion of endogenous corticosteroids, such as corticosterone (B1669441) in rats and cortisol in humans. researchgate.netoup.com

Pharmacokinetic/pharmacodynamic (PK/PD) models have been developed to describe the relationship between MPL plasma concentrations and the suppression of endogenous hormone levels. researchgate.netavma.org In horses, a five-compartment PK/PD model was used to describe the changes in plasma concentrations of MPL, hydrocortisone (B1673445), and cortisone (B1669442) following intra-articular administration. avma.org This model estimated the rate of endogenous hydrocortisone production and its suppression by MPL. avma.org

In rats, an enhanced minimal physiologically-based PK/PD model was developed to characterize MPL kinetics and its suppressive effects on corticosterone. researchgate.net This study highlighted strong inhibitory effects on adrenal suppression in both male and female rats. researchgate.net Research in rats has shown that intravenous injection of MPL causes a dose-dependent suppression of basal corticosterone secretion. oup.com

Table 2: Studies on this compound and Endogenous Hormone Suppression

Animal ModelKey FindingsReference
Horses A five-compartment PK/PD model described the suppression of endogenous hydrocortisone and cortisone following intra-articular MPL administration. avma.org
Rats An enhanced minimal PBPK/PD model characterized the strong inhibitory effects of MPL on adrenal suppression. researchgate.net
Rats Intravenous MPL caused dose-dependent suppression of basal corticosterone secretion. oup.com

Gene/Protein-Mediated Effects on Metabolic and Immune Markers

The therapeutic and adverse effects of this compound are a direct consequence of its ability to regulate the expression of numerous genes and proteins involved in metabolic and immune pathways. nih.govnih.gov Mechanistic pharmacodynamic models have been developed to quantitatively describe these gene/protein-mediated effects. plos.org

In the liver, MPL has been shown to regulate genes involved in the urea (B33335) cycle and glucose metabolism. plos.orgnih.gov For example, MPL induces the expression of tyrosine aminotransferase (TAT) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), key enzymes in amino acid and glucose metabolism, respectively. plos.orgnih.gov PK/PD models have been successfully used to describe the temporal profiles of these genes and their protein products following both acute and chronic MPL administration in rats. nih.govnih.gov

In skeletal muscle, MPL affects the expression of genes related to protein metabolism, signal transduction, and cellular functions. frontiersin.org Mathematical models have been proposed to capture the complex temporal patterns of gene expression, including up-regulation, down-regulation, and biphasic responses. acs.org

Regarding immune markers, MPL is known for its anti-inflammatory effects. nih.gov Studies have shown that MPL treatment can lead to a reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. atsjournals.orgnih.gov In severe COVID-19 patients, MPL therapy was associated with alterations in tryptophan and arachidonic acid metabolism, reflecting its impact on inflammatory pathways. nih.gov Receptor/gene-mediated signaling connects MPL exposure to these metabolic and immune-related pharmacodynamic actions in the liver. nih.govresearchgate.net

Advanced Drug Delivery System Research for 6 Methylprednisolone

Nanoparticle Encapsulation and Characterization

The encapsulation of 6-methylprednisolone into various nanoparticle systems is a key strategy to modify its pharmacokinetic profile. These systems are characterized by their size, surface charge, drug-loading capacity, and release kinetics to ensure optimal performance.

Polymeric Nanoparticles (e.g., Chitosan (B1678972), Pectin (B1162225), Dextran-based)

Polymeric nanoparticles are widely investigated due to their biocompatibility, biodegradability, and the tunability of their properties. nih.gov Natural polymers like chitosan, pectin, and dextran (B179266) have been successfully used to formulate this compound delivery systems. researchgate.netresearchgate.netnih.gov

Chitosan: Chitosan, a natural polysaccharide, is a popular choice for nanoparticle formulation due to its biocompatibility, biodegradability, and mucoadhesive properties. mdpi.com Methylprednisolone-loaded chitosan nanoparticles have been developed using the ionic gelation method, where chitosan is cross-linked with an agent like tripolyphosphate (TPP). researchgate.netmdpi.com These nanoparticles can protect the encapsulated drug from premature degradation in the gastrointestinal tract. mdpi.com

One study optimized the formulation of methylprednisolone (B1676475) chitosan-based nanoparticles (MCSNPs) using a Box-Behnken design. researchgate.net The resulting nanoparticles were nearly spherical and demonstrated a sustained drug release profile over 24 hours in simulated colonic fluid. researchgate.net

Pectin: Pectin has been used in combination with chitosan to create nanoparticulate drug delivery systems for methylprednisolone. researchgate.netnih.gov These nanoparticles are also formulated using the ionic gelation method. researchgate.net Scanning electron microscopy (SEM) analysis has shown these combination beads to be spherical with a rough outer surface. researchgate.netnih.gov To further control drug release, these nanoparticles can be coated with materials like chitosan succinate (B1194679), which has been shown to achieve sustained drug release for up to 24 hours and remain stable in acidic pH conditions. researchgate.net

Dextran: Dextran-based nanoparticles have been explored as carriers for this compound. nih.govmdpi.com In one approach, ibuprofen (B1674241) was used to modify dextran, creating a polymer that can be used to encapsulate methylprednisolone. nih.govresearchgate.net These nanoparticles were prepared via a nanoprecipitation process. nih.gov Another strategy involves creating dextran ester prodrugs of methylprednisolone, where the drug is covalently attached to dextran through a linker like succinate. bac-lac.gc.ca This approach is particularly investigated for colon-targeted delivery. bac-lac.gc.ca

Table 1: Characteristics of this compound Polymeric Nanoparticles

Polymer SystemPreparation MethodKey FindingsReference
Chitosan-based Nanoparticles (MCSNPs)Ionic GelationOptimized formulation yielded a particle size of 243 ± 2.33 nm and an encapsulation efficiency of 79.3 ± 7.2%. Showed sustained release over 24 hours. researchgate.net
Chitosan and Pectin BeadsIonic GelationSpherical beads with a rough surface. When coated with chitosan succinate (CSSC), they provided sustained drug release for up to 24 hours. researchgate.netnih.gov
Ibuprofen-Modified Dextran NanoparticlesNanoprecipitationSuccessfully incorporated methylprednisolone into nanoparticles for potential application in treating acute spinal cord injury. nih.gov
Dextran-Succinate ProdrugChemical LigationMethylprednisolone-succinate-dextran showed a chemical degradation half-life of 82 hours at pH 6.8, designed for colon-specific release. bac-lac.gc.ca

Lipid Microsphere Formulations

Lipid microspheres are another carrier system used for the transport and delivery of lipid-soluble drugs like this compound. tandfonline.com These formulations are typically fat emulsions composed of an oil phase and an aqueous phase. tandfonline.com

A detailed study on the encapsulation of this compound involved dissolving the drug with refined soybean oil, soybean lecithin (B1663433), and cholesterol to form the oil phase. tandfonline.com This was then mixed with an aqueous phase containing Tween 80 and glycerol. tandfonline.com The resulting emulsion was homogenized to form microspheres. tandfonline.com The encapsulation efficiency was determined by separating the free drug from the encapsulated drug using molecular exclusion chromatography. tandfonline.com The research found that a formulation containing soybean oil and lecithin in a 1:1.1 (w/w) ratio, along with specific concentrations of cholesterol, Tween 80, and glycerol, yielded the highest encapsulation of the active agent at 84.91 ± 4.45%. tandfonline.com

Table 2: Optimized Lipid Microsphere Formulation for this compound

ComponentConcentration / Ratio
Soybean Oil : Lecithin1:1.1 (w/w)
Cholesterol0.50 g/100 ml
Tween 800.25 g/100 ml
Glycerol0.63 g/100 ml
Encapsulation Efficiency 84.91 ± 4.45%

tandfonline.com

Hydroxyapatite Nanoparticle Systems

Hydroxyapatite (HAp), a major mineral component of bone, is a bioceramic material that has gained attention as a drug carrier due to its excellent biocompatibility and bioactivity. omicsonline.org Mesoporous HAp nanoparticles have been used to load methylprednisolone acetate (B1210297), with the goal of improving its therapeutic efficacy, particularly for conditions like rheumatoid arthritis. bvsalud.org

These nanoparticles are synthesized using a chemical precipitation technique. bvsalud.org Characterization studies have evaluated their size, morphology, and drug-loading capacity. The solid-state properties of the drug-loaded nanoparticles are also assessed using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). bvsalud.org Research has shown that HAp nanoparticles can be loaded with a significant amount of the drug and provide a slower drug release profile compared to the pure drug. bvsalud.org

Table 3: Properties of Methylprednisolone Acetate-Loaded Hydroxyapatite Nanoparticles

ParameterValueReference
Particle Size70.45 nm bvsalud.org
Pore Size2.71 nm bvsalud.org
Drug Loading44.53% bvsalud.org
Release ProfileSlower release compared to pure drug bvsalud.org

Targeted Delivery Strategies

Targeting this compound to specific organs or tissues is a primary goal of advanced drug delivery research, aiming to increase local drug concentration and reduce systemic exposure.

Renal Targeting Approaches

Targeting the kidneys is crucial for treating various renal diseases more effectively. mdpi.comnih.gov One innovative strategy involves conjugating methylprednisolone to a carrier that is naturally taken up by the kidneys. nih.gov

A prominent example is the development of a methylprednisolone-lysozyme (MPS-LZM) conjugate. nih.gov Lysozyme (B549824) (LZM) is a low-molecular-weight protein that undergoes filtration by the glomerulus and is subsequently reabsorbed by proximal tubular epithelial cells. nih.govresearchgate.net By covalently linking methylprednisolone to lysozyme, the drug can be specifically delivered to these cells. nih.gov Pharmacokinetic studies confirmed that this conjugate significantly increased the renal exposure of active methylprednisolone, with a targeting efficiency that was approximately 14 times higher than that of the free drug. mdpi.comnih.gov Tissue imaging further showed that the conjugate rapidly reached the kidneys and remained there for up to 12 hours. nih.gov

Another approach utilizes albumin-based nanoparticles. Wu et al. developed nanoconjugates by linking methylprednisolone to albumin, which can pass through the glomerular filtration barrier and target glomerular podocytes. frontiersin.orgtandfonline.com

Table 4: Renal Targeting Strategies for this compound

StrategyMechanismKey FindingReference
Methylprednisolone-Lysozyme (MPS-LZM) ConjugateLysozyme carrier is filtered by the glomerulus and reabsorbed by proximal tubular epithelial cells, delivering the attached drug.Increased renal targeting efficiency by approximately 14-fold compared to free methylprednisolone. mdpi.comnih.gov
Albumin-based NanoconjugatesAlbumin carrier targets glomerular podocytes.Nanoconjugates with a size of about 10 nm could pass the glomerular filtration barrier. frontiersin.org

Colon-Specific Delivery Systems

Selective drug delivery to the colon is highly beneficial for treating local inflammatory bowel diseases like ulcerative colitis and Crohn's disease, as it concentrates the therapeutic agent at the site of inflammation. japsonline.comnih.gov This approach can lower the required dose and mitigate systemic side effects associated with glucocorticoids. japsonline.comnih.gov

Several strategies have been developed for colon-targeted delivery of methylprednisolone:

pH-Sensitive Polymeric Coatings: Chitosan nanoparticles containing methylprednisolone have been coated with pH-sensitive polymers such as Eudragit S-100. researchgate.net This coating protects the nanoparticles from the acidic environment of the stomach and upper small intestine, dissolving only at the higher pH of the colon to release the drug. researchgate.net

Prodrug Approach: Methylprednisolone has been converted into a prodrug by creating a dextran ester. bac-lac.gc.ca This conjugate remains intact in the upper gastrointestinal tract. Upon reaching the colon, bacterial enzymes cleave the ester bond, releasing the active methylprednisolone. bac-lac.gc.ca

Osmotic Delivery Systems: A microporous osmotic tablet has been designed for colon-specific delivery. researchgate.net The core tablet containing methylprednisolone is coated with a semipermeable membrane containing pectin as a pore-forming agent, and then further coated with an enteric polymer (Eudragit L100). researchgate.net The enteric coat dissolves in the small intestine, and the osmotic system then controls the release, which is modulated by the presence of pectinolytic enzymes in the colon. researchgate.net In vivo X-ray studies in humans showed that these tablets were present in the colon after 6 hours. researchgate.net

Controlled Release Mechanism Design and Evaluation

The therapeutic efficacy of this compound (MP) can be significantly enhanced while minimizing systemic side effects through advanced drug delivery systems that employ controlled release mechanisms. The design and evaluation of these systems focus on modulating the liberation of the active drug at the target site in a predictable manner. This involves sophisticated linker chemistry and rigorous in vitro characterization of the release profiles.

Linker Chemistry for Modulated Release

The covalent attachment of this compound to a carrier molecule, creating a prodrug, is a key strategy for targeted and controlled delivery. The linker, a chemical moiety connecting the drug and the carrier, is a critical design element, as its nature dictates the stability of the conjugate in circulation and the rate of drug release at the target site. google.comuq.edu.au Linkers can be designed to be cleaved by specific enzymes or under particular physiological conditions, such as the acidic microenvironment of inflamed tissues or intracellular lysosomes. google.comchapman.edu

Research has explored various linker strategies for this compound conjugates:

Ester-Based Linkers: A common approach involves using ester bonds, which are susceptible to hydrolysis. For instance, this compound has been conjugated to dextran carriers using a succinate linker, forming two ester bonds. chapman.edu These bonds can be slowly hydrolyzed at physiological pH or more rapidly by esterase enzymes, which are often abundant at inflammatory sites. chapman.edu Similarly, an ester bond-containing linker has been used to attach MP to a lysozyme carrier for renal targeting, designed to release the drug within the lysosome following endocytosis by proximal tubular epithelial cells. mdpi.com

Peptide Linkers: Peptide linkers offer a high degree of tunability. The rate of release can be controlled by altering the length and amino acid sequence of the peptide. chapman.edunih.gov In studies using dextran as a carrier, this compound succinate (MPS) was attached via linkers containing one to five glycine (B1666218) residues. chapman.edunih.gov The release rate was found to be positively correlated with the length of the peptide linker, especially in the presence of lysosomal enzymes like cathepsin B, which play a major role in their hydrolysis. chapman.edunih.govnih.gov This strategy allows for designing prodrugs that remain stable in the bloodstream but efficiently release the drug within target cells rich in specific peptidases. nih.gov

Acid-Sensitive Linkers: For targeting acidic microenvironments, such as sites of inflammation or tumors, acid-labile linkers like hydrazones or acetals can be employed. google.com For example, albumin-based nanoparticles have been conjugated with MP via an acid-sensitive linkage. These conjugates are stable at neutral physiological pH (7.4) but are designed to release the drug in the acidic environment of endosomes or lysosomes (around pH 4.0-5.0) after cellular uptake. spandidos-publications.com

The selection of the linker is therefore a strategic choice to balance the need for stability during systemic circulation with the requirement for efficient drug liberation at the desired site of action. uq.edu.au

Table 1: Linker Strategies for this compound Controlled Release

Linker Type Carrier Molecule Cleavage Mechanism Key Finding
Succinate (Ester) Dextran Chemical or enzymatic hydrolysis of ester bonds. chapman.edu The conjugate selectively accumulated in the liver and was more effective at immunosuppression than the parent drug. nih.gov
Peptide (Glycine) Dextran Enzymatic hydrolysis by lysosomal peptidases (e.g., Cathepsin B). chapman.edunih.gov The rate of MP release was positively related to the length of the peptide linker (1-5 Gly residues). nih.govnih.gov
Acid-Sensitive Bovine Serum Albumin (BSA) Hydrolysis in acidic pH environments (e.g., lysosomes). spandidos-publications.com Conjugates were stable at pH 7.4 but released approximately 72% of MP at pH 4.0 after 48 hours. spandidos-publications.com

| Amide Bond | Polymeric Matrix (e.g., HPMA) | Cleavage in specific biological microenvironments. google.com | Can be designed to cleave in the acidic environment of an injury site. google.com |

In Vitro Release Profile Characterization

Characterizing the in vitro release profile is a fundamental step in evaluating the performance of any controlled release system for this compound. These studies are designed to simulate physiological conditions and predict how the drug delivery system will behave in vivo. The primary goal is to quantify the rate and extent of MP release from the carrier over time. nih.gov

The methodology typically involves incubating the drug delivery system (e.g., nanoparticles, nanofibers, or conjugates) in a release medium at a controlled temperature, usually 37°C to mimic body temperature. spandidos-publications.comnih.govresearchgate.net Aliquots of the medium are withdrawn at predetermined time points and analyzed using techniques like UV spectroscopy or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the released drug. chapman.edunih.gov

Key factors investigated during in vitro release studies include:

pH of the Medium: To simulate different biological compartments, release studies are often conducted in buffers of varying pH. For example, phosphate-buffered saline (PBS) at pH 7.4 is used to mimic physiological blood pH, while acetate buffer at pH 4.0 or 5.0 is used to simulate the acidic environment of lysosomes or endosomes. nih.govspandidos-publications.com Studies on albumin-MP nanoconjugates showed they were very stable at pH 7.4, with negligible release, but liberated about 72% of the drug over 48 hours at pH 4.0. spandidos-publications.com

Enzymatic Degradation: For delivery systems that rely on enzymatic cleavage, the release medium is supplemented with specific enzymes. To test peptide-linker-based dextran-MP conjugates, researchers incubated them in the presence of lysosomal enzymes like cathepsin B, demonstrating that the release rate increased with the length of the peptide linker. chapman.edunih.gov

Composition of the Medium: The release can also be tested in more complex media, such as simulated body fluid (SBF), artificial lysosomal fluid (ALF), or cell culture medium, to better approximate biological conditions. researchgate.netmdpi.com Studies on lipid-polymer hybrid nanoparticles showed that release profiles were similar across different media (Simulated Lung Fluid, DPBS, and ALF), suggesting the release mechanism was independent of the specific fluid environment in that case. mdpi.com

Formulation Properties: The physical and chemical properties of the delivery system itself heavily influence the release kinetics. For instance, MP encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles exhibited a sustained release over four days. nih.gov In another study, core-shell nanofibers provided a more sustained release of MP compared to nanofibers with mixed or sandwich structures. researchgate.net Similarly, modifying chitosan-based nanoparticles with ibuprofen led to a system with a distinct release profile. oncotarget.com

The data from these studies are typically plotted as cumulative drug release versus time, generating a release profile that helps to understand the release mechanism (e.g., diffusion, erosion, or swelling). researchgate.netresearchgate.net

Table 2: In Vitro Release Characteristics of this compound from Advanced Drug Delivery Systems

Delivery System Release Medium/Conditions Time Cumulative Release (%)
PLGA Nanoparticles Phosphate Buffered Saline (PBS), pH 7.4, 37°C. nih.gov 96 hours ~80% nih.gov
BSA-MP Nanoconjugates Acetate Buffer, pH 4.0, 37°C. spandidos-publications.com 48 hours ~72% spandidos-publications.com
Lipid-Polymer Hybrid Nanoparticles Simulated Lung Fluid (SLF4), 37°C. mdpi.com 6 hours ~51% mdpi.com
Dextran-MP (5-Glycine linker) Liver Lysosomes, 37°C. nih.gov 48 hours ~60% (Total MP equivalent) nih.gov
Eudragit S100 Nanofibers pH 7.4 buffer. gazi.edu.tr 24 hours ~80% (Delayed release profile) gazi.edu.tr

| Chitosan-based Nanoparticles | Phosphate Buffer, pH 7.4. innovareacademics.in | 24 hours | ~85% (Sustained release) innovareacademics.in |

Analytical Methodologies for 6 Methylprednisolone Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating 6-Methylprednisolone from related substances, impurities, and matrix components.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of this compound. nih.gov Reversed-phase (RP) HPLC is particularly common, offering robust and reliable separation.

Key Features of HPLC Methods:

Columns: C18 columns are frequently used for the separation. acs.org For instance, a BDS column (250 mm × 4.6 mm × 5 μm) has been successfully used. researchgate.net Another method utilized an ACE 5AQ column (4.6 mm × 210 mm, 5 μm). researchgate.net

Mobile Phases: A mixture of acetonitrile (B52724) and water is a common mobile phase. sielc.comgoogle.com The ratio can be adjusted to optimize separation, with examples including acetonitrile:water (from 40:60 to 70:30) and a more specific ratio of 63:2:35 for water for injection:glacial acetic acid:acetonitrile. researchgate.netgoogle.com The addition of acids like phosphoric acid or formic acid can improve peak shape and resolution. sielc.com

Detection: UV detection is standard, typically at the maximum absorption wavelength (λmax) of this compound, which is around 243-254 nm. researchgate.netresearchgate.netnih.gov

Performance: HPLC methods for this compound demonstrate good linearity, with correlation coefficients (R²) often exceeding 0.999. researchgate.netresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) can be very low, allowing for the analysis of trace amounts. For example, one method reported an LOD of 143.97 ng/mL and an LOQ of 436.27 ng/mL for this compound. researchgate.net Another achieved an even lower LOD of 0.03 µg/mL and LOQ of 0.12 µg/mL. researchgate.net

A study comparing different HPLC methods found that a gradient elution with a mobile phase of acetonitrile/tetrahydrofuran (B95107)/water and UV detection at 254 nm provided excellent separation of prednisolone (B192156) and its related substances on a C18 column. acs.org Another method for analyzing this compound and its derivatives used a mobile phase of water, glacial acetic acid, and acetonitrile at a flow rate of 2.0 mL/min with detection at 254 nm. researchgate.net

Interactive Data Table: HPLC Method Parameters for this compound Analysis

ParameterMethod 1 researchgate.netMethod 2 researchgate.netMethod 3 sielc.com
Column BDS (250 mm × 4.6 mm × 5 μm)ACE 5AQ (4.6 mm × 210 mm, 5 μm)Newcrom R1
Mobile Phase WFI:Glacial Acetic Acid:Acetonitrile (63:2:35)PBS (pH 7.4):Acetonitrile (70:30)Acetonitrile, Water, Phosphoric Acid
Flow Rate 2.0 mL/min1.5 mL/minNot Specified
Detection Wavelength 254 nm243 nmMatches absorption maximum
LOD 143.97 ng/mL0.03 µg/mLNot Specified
LOQ 436.27 ng/mL0.12 µg/mLNot Specified
**Linearity (R²) **0.9998-0.999990.9999Not Specified

For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

Key Aspects of LC-MS/MS Methods:

Ionization: Electrospray ionization (ESI) is a common technique used for the analysis of this compound and its metabolites. researchgate.netresearchgate.net Both positive and negative ionization modes can be employed, with positive mode often providing better signal intensities for steroids. thieme-connect.com

Detection Mode: Multiple Reaction Monitoring (MRM) is frequently used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition. researchgate.netoup.com For this compound, a common transition is m/z 375.4 → 160.8. oup.com

Sample Preparation: For biological samples, a protein precipitation step, often with acetonitrile, is typically required, followed by liquid-liquid extraction. researchgate.netnih.gov

Performance: LC-MS/MS methods offer very low limits of quantification. For instance, a method for analyzing this compound in rat plasma achieved a lower limit of quantitation (LLOQ) of 6 ng/mL. researchgate.net Another method for human plasma had a linear range of 10.1–804 ng/ml. researchgate.net

One validated LC-MS/MS method for quantifying this compound in human plasma used online solid-phase extraction (SPE) for sample cleanup, which automates and speeds up the process. oup.com This method demonstrated a linear range of 5.25 to 525 ng/mL. oup.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound. Both ¹H-NMR and ¹³C-NMR are used to identify the compound and its impurities.

While specific NMR data for this compound is highly detailed and requires specialized interpretation, it is a powerful tool for confirming the identity and purity of the compound. For instance, NMR has been used to detect and quantify corticosteroid content in creams and ointments, where characteristic signals can be identified in specific spectral windows. diva-portal.org

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique for the quantification of this compound. The method relies on the principle that the molecule absorbs light in the UV region of the electromagnetic spectrum.

The maximum absorbance (λmax) for this compound is typically observed around 243 nm in methanol (B129727) or 95% ethanol (B145695). nih.govnihs.go.jp A study using a dissolution medium of 0.1% Tween 20 found the λmax to be 245 nm. ijsrst.com Another experimental study reported a maximum absorption peak at a wavelength of 235 nm. researchgate.net The absorbance at this wavelength is directly proportional to the concentration of the drug, following the Beer-Lambert law. This method is often used for assay determination and dissolution testing. nihs.go.jpijsrst.com

Interactive Data Table: UV-Vis Spectrophotometry Data for this compound

Solventλmax (nm)Reference
Methanol243 nihs.go.jp
95% Ethanol243 nih.gov
0.1% Tween 20245 ijsrst.com
Not Specified235 researchgate.net

Bioanalytical Method Development for Complex Matrices (e.g., plasma, tissue homogenates)

Analyzing this compound in biological matrices like plasma and tissue homogenates presents unique challenges due to the complexity of the samples. nih.gov Bioanalytical methods must be developed to effectively extract the analyte and remove interferences.

Extraction: A crucial first step is the extraction of this compound from the biological matrix. This often involves protein precipitation with a solvent like acetonitrile, followed by liquid-liquid extraction with a solvent such as dichloromethane (B109758) or tert-butyl methyl ether. researchgate.netnih.gov A double extraction method using low-toxicity solvents has been shown to yield a 90% recovery of this compound from rat brain tissue. nih.govnih.gov

Chromatography: Reversed-phase HPLC and LC-MS/MS are the primary analytical techniques used after extraction. nih.govresearchgate.net The chromatographic conditions are optimized to separate this compound from endogenous components of the matrix.

Validation: Bioanalytical methods must be rigorously validated to ensure their accuracy, precision, selectivity, and stability. oup.com This includes assessing linearity, recovery, and matrix effects. researchgate.net For example, a validated LC-MS/MS method for this compound in human plasma demonstrated that the analyte was stable under various storage conditions. oup.com

Several studies have detailed the development and validation of methods for quantifying this compound in various biological samples. A sensitive HPLC method was developed to quantify the drug in rat brain, capable of measuring levels between 9.8 and 2500 ng per injection. nih.gov An LC-MS/MS method was developed for the determination of this compound in rat plasma and liver, with a lower limit of quantification of 20 ng/mL. nih.gov

Computational and in Silico Studies of 6 Methylprednisolone

Molecular Docking and Ligand-Receptor Interaction Simulations

Computational studies, particularly molecular docking, have been instrumental in elucidating the binding mechanisms of 6-Methylprednisolone with its primary target, the glucocorticoid receptor (GR), as well as other potential protein targets. wikipedia.orgdrugbank.com These simulations predict the preferred binding orientation and affinity of the ligand within the receptor's binding pocket.

This compound, a synthetic glucocorticoid, exerts its anti-inflammatory and immunosuppressive effects primarily through its interaction with the intracellular GR. wikipedia.org Upon binding, the ligand-receptor complex translocates to the nucleus, where it modulates the expression of target genes. wikipedia.orgnih.gov Molecular docking studies have helped to visualize and analyze the specific interactions that stabilize this complex. These interactions typically involve a network of hydrogen bonds and hydrophobic contacts with key amino acid residues in the GR's ligand-binding domain. pnas.org For instance, studies on similar corticosteroids have highlighted the importance of residues like Gln39, Arg80, and Asn33 in forming crucial hydrogen bonds with the steroid's core structure. pnas.org

Beyond the GR, computational docking has also been employed to investigate the potential interaction of this compound with other proteins, such as the main protease (Mpro) of SARS-CoV-2. researchgate.netresearchgate.netkarazin.ua In one such in silico study, this compound was docked into the active site of SARS-CoV-2 Mpro, demonstrating a binding energy of -7.5 kcal/mol. researchgate.netkarazin.ua This suggests a potential inhibitory activity, with interactions predicted to occur with amino acid residues in domains II and III of the protease. researchgate.netkarazin.ua Specifically, hydrogen bonds and hydrophobic interactions with residues like Arg131, Lys137, and Thr199 were identified as contributing to the stability of the complex. karazin.ua

The following table summarizes the key findings from molecular docking studies involving this compound and its interaction with the SARS-CoV-2 Main Protease.

ReceptorLigandBinding Energy (kcal/mol)Interacting ResiduesReference
SARS-CoV-2 Main Protease (Mpro)This compound-7.5Arg131, Lys137, Thr199, Asp289, Leu272, Leu286, Leu287, Tyr239, Gly275 karazin.ua

These computational models provide valuable insights into the molecular basis of this compound's action and can guide the design of new derivatives with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is valuable in drug discovery for predicting the activity of new chemical entities and for optimizing lead compounds. nih.govchinaphar.com

In the context of corticosteroids like this compound, QSAR models have been developed to predict various pharmacokinetic properties, such as permeability and bioavailability. chinaphar.comresearchgate.netmdpi.com These models typically use a range of molecular descriptors that quantify different aspects of a molecule's structure, including its physicochemical properties (e.g., lipophilicity, electronic properties) and topological features (e.g., connectivity indices). chinaphar.com

One study focused on predicting the permeability of steroids across artificial membranes using a Partial Least Squares (PLS) model. mdpi.com While not exclusively focused on this compound, the study included prednisolone (B192156), a closely related compound. The model revealed that descriptors related to lipophilicity and the presence of specific atoms significantly influence permeability. mdpi.com Another study constructed Membrane-Interaction QSAR (MI-QSAR) models to predict drug permeability through MDCK cells, a common model for the intestinal barrier. chinaphar.com In these models, descriptors such as the logarithm of the 1-octanol/water partition coefficient (ClogP), the highest occupied molecular orbital energy (E HOMO ), and total connectivity (C t ) were found to be significant. chinaphar.com Notably, this compound was observed to have a lower permeation coefficient than predicted by these models. chinaphar.com

A hologram QSAR (HQSAR) model was also developed to predict the human oral bioavailability of a diverse set of molecules, which included this compound. researchgate.net This model, which uses fragment-based descriptors, demonstrated good predictive ability and highlighted the importance of atomic contributions, bond types, and connectivity in determining bioavailability. researchgate.net

The table below presents key molecular descriptors that have been identified as significant in various QSAR models relevant to corticosteroids.

QSAR Model TypeSignificant Molecular DescriptorsPredicted PropertyReference
MI-QSARClogP, E HOMO , E s , PM Y , C t , E nbMDCK Cell Permeability chinaphar.com
HQSARAtoms, Bond, Connection, ChiralityHuman Oral Bioavailability researchgate.net
PLSPhysicochemical and Structural PropertiesPermeability across Artificial Membranes mdpi.com

These QSAR studies provide a framework for understanding the structural requirements for desired pharmacokinetic properties of corticosteroids and can aid in the in silico screening of new drug candidates.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of molecules over time. rsc.orgnih.gov For this compound, MD simulations are crucial for understanding its conformational flexibility and how it interacts with its biological targets, primarily the glucocorticoid receptor (GR). frontiersin.orgmdpi.com These simulations model the movements of atoms in the ligand and the receptor, offering a more dynamic and realistic picture than static docking models. rsc.orgmdpi.com

Upon binding to the GR, this compound induces conformational changes in the receptor, which are essential for its biological activity. frontiersin.org MD simulations can track these changes, revealing how the ligand stabilizes specific conformations of the receptor that are conducive to either transactivation or transrepression of gene expression. wikipedia.org Studies on the GR have shown that the flexibility of different regions of the steroid nucleus can correlate with biological specificity. nih.gov For example, the rigidity of steroid ring A is considered important for glucocorticoid action. nih.gov

MD simulations have also been used to study the stability of corticosteroid-protein complexes. researchgate.netrsc.org By analyzing parameters such as the root-mean-square deviation (RMSD) and the radius of gyration (Rg) over the simulation time, researchers can assess the stability of the ligand within the binding pocket. frontiersin.orgmdpi.com For instance, in a study investigating corticosteroids as potential inhibitors of the SARS-CoV-2 main protease, MD simulations were performed on the docked complexes to evaluate their stability in a simulated physiological environment. rsc.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation, indicating a stable binding mode. researchgate.net

The following table highlights key parameters analyzed in MD simulations and their significance in understanding the conformational dynamics of this compound and its complexes.

MD Simulation ParameterDescriptionSignificance for this compoundReference
Root-Mean-Square Deviation (RMSD)Measures the average deviation of atomic positions in the simulated structure from a reference structure over time.Indicates the stability of the ligand-receptor complex. Lower, stable RMSD values suggest a stable binding pose. frontiersin.orgmdpi.com
Radius of Gyration (Rg)Represents the compactness of the protein or complex.Changes in Rg can indicate conformational changes, such as unfolding or ligand-induced compaction. mdpi.com
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and receptor.Identifies key residues involved in stabilizing the ligand in the binding pocket. researchgate.net
Conformational FlexibilityAnalyzes the flexibility of different parts of the ligand and receptor.Reveals how the steroid nucleus adapts to the binding pocket and influences receptor conformation. nih.gov

These detailed conformational analyses from MD simulations provide a deeper understanding of the structure-function relationships of this compound and are invaluable for the rational design of next-generation glucocorticoids.

AI-Based Approaches in Formulation and Drug Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in pharmaceutical sciences to accelerate drug discovery and optimize formulation design. ijprajournal.comekb.egijper.orgjddhs.com For a compound like this compound, AI can play a significant role in various aspects, from designing novel derivatives to developing more effective drug delivery systems. mdpi.comnih.gov

In drug design, AI algorithms can analyze large datasets of chemical structures and their biological activities to identify novel scaffolds or modifications that could enhance the therapeutic profile of this compound. ijprajournal.com These models can predict the physicochemical properties, bioactivity, and potential toxicity of new compounds, thereby reducing the need for extensive experimental screening. ijprajournal.comijper.org

Furthermore, AI can be integrated into the manufacturing process to ensure quality and consistency. jddhs.com Predictive models can monitor and control critical process parameters, leading to more robust and efficient manufacturing of this compound formulations. ekb.eg

The table below outlines some of the applications of AI in the formulation and design of drugs like this compound.

AI Application AreaSpecific TaskPotential Benefit for this compoundReference
Drug DesignDe novo design of moleculesCreation of novel derivatives with improved efficacy and reduced side effects. ijper.org
Formulation DevelopmentPolymer selection for nanoparticlesIdentification of optimal excipients for controlled-release formulations. mdpi.com
Formulation DevelopmentPrediction of drug release profilesDesign of chronomodulated drug delivery systems for conditions like nocturnal asthma. mdpi.com
Formulation StabilityForecasting degradation pathwaysEnhanced stability and shelf-life of this compound products. ijprajournal.com
ManufacturingProcess optimization and controlImproved quality and consistency of the final drug product. ekb.egjddhs.com

The integration of AI into the pharmaceutical development pipeline holds immense promise for advancing the therapeutic applications of this compound and other corticosteroids.

Future Directions and Emerging Research Avenues for 6 Methylprednisolone Studies

Integration of Omics Data in Pharmacodynamic Modeling

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing our understanding of drug action. By integrating these vast datasets into pharmacodynamic (PD) models, researchers can create a more holistic and predictive picture of how 6-Methylprednisolone affects the body at multiple biological levels. nih.govresearchgate.net

Key Research Areas:

Pharmacogenomics and Personalized Medicine: Pharmacogenomic studies are identifying genetic variations that influence an individual's response to this compound. mdpi.com This knowledge is crucial for developing personalized dosing strategies to maximize therapeutic benefit while minimizing adverse effects.

Systems Biology Approaches: Systems biology models are being developed to integrate data from different omics platforms. frontiersin.org These models can simulate the complex interplay between genes, proteins, and metabolites in response to this compound, providing insights into its mechanisms of action and potential biomarkers of response. nih.govfrontiersin.org

Multi-Omics Data Integration: Researchers are working on methods to integrate multi-source omics data from patient samples to better understand disease mechanisms and identify potential drug targets. nih.gov For instance, a study on severe COVID-19 patients integrated metabolomics data with blood cell counts, cytokines, and inflammation markers to understand the molecular effects of methylprednisolone (B1676475) treatment. asm.org

Development of Advanced Computational Tools for Predictive Research

Computational modeling and simulation are becoming indispensable tools in drug discovery and development. For this compound, these tools are being used to predict its behavior, optimize its structure, and identify new therapeutic applications.

Predictive Modeling Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to predict the biological activity of this compound analogs based on their chemical structure. nih.gov This allows for the virtual screening of large compound libraries to identify promising new drug candidates.

In Silico Simulation: In silico studies simulate the interaction of this compound with its biological targets, such as the glucocorticoid receptor. researchgate.netnih.gov These simulations provide insights into the molecular basis of its action and can guide the design of more potent and selective drugs.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Advanced mathematical models are being developed to describe the pharmacokinetic behavior of this compound and its effect on the body over time. rroij.comrroij.com These models are crucial for optimizing dosing regimens and predicting clinical outcomes. rroij.com

Novel Synthetic Routes for Stereoselective Production

The chemical synthesis of this compound is a complex process that requires precise control over its stereochemistry. Researchers are exploring new and more efficient synthetic routes to produce this important drug.

Innovations in Synthesis:

Enzymatic Synthesis: Biocatalysis, using enzymes to perform specific chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. nih.govrsc.org Researchers are investigating the use of enzymes for key steps in the synthesis of this compound and other corticosteroids. rsc.orgnih.gov

Chemoenzymatic Methods: Combining chemical and enzymatic steps can lead to more efficient and sustainable synthetic processes. rsc.org

Novel Chemical Synthesis Methods: New chemical methods are being developed to improve the efficiency and reduce the environmental impact of this compound synthesis. google.com This includes the development of novel nanoparticle-based drug delivery systems. nih.gov

Exploration of Unique Biological Activities Beyond Traditional Glucocorticoid Mechanisms

While the anti-inflammatory and immunosuppressive effects of this compound are well-established, recent research has begun to uncover a range of other biological activities that are not mediated by the classical glucocorticoid receptor pathway. wikipedia.org

Emerging Areas of Investigation:

Non-Genomic Effects: this compound can exert rapid, non-genomic effects by interacting with cellular membranes and membrane-bound receptors. wikipedia.orgjneurosci.org These effects are being investigated for their potential therapeutic applications, particularly in acute conditions.

Neuroprotective and Neuroregenerative Properties: Studies have shown that this compound can have neuroprotective effects in certain contexts, such as spinal cord injury. rndsystems.com However, other research indicates it can also have detrimental effects on neuronal survival in other conditions. jneurosci.org

Modulation of Neurotransmitter Release: Research indicates that this compound can influence the release of neurotransmitters like glutamate (B1630785) and GABA in the hippocampus through non-genomic mechanisms. nih.gov

Anti-tumor Activity: Some studies are exploring the potential of this compound and its derivatives in cancer therapy. mdpi.com

Q & A

Q. What experimental designs are recommended for evaluating 6-methylprednisolone’s efficacy in acute Graft-versus-Host Disease (aGVHD)?

Methodological Answer:

  • Use randomized controlled trials (RCTs) with blinded outcome assessment to minimize bias .
  • Standard protocols involve daily intravenous administration (e.g., 2 mg/kg/day) as first-line therapy, with response metrics (e.g., organ-specific grading scales) monitored over 28 days .
  • Control groups should receive placebo or alternative glucocorticoids (e.g., prednisone) to establish comparative efficacy. Ensure stratification by aGVHD severity (e.g., high-risk vs. standard-risk) to account for prognostic variability .

Q. How should researchers address discrepancies in pharmacokinetic data for this compound across studies?

Methodological Answer:

  • Conduct systematic reviews with meta-analyses to harmonize conflicting data. Extract parameters such as half-life, volume of distribution, and clearance rates from peer-reviewed studies, ensuring exclusion of non-peer-reviewed sources (e.g., ) .
  • Use sensitivity analyses to assess the impact of study design (e.g., crossover vs. parallel-group) or population differences (e.g., pediatric vs. adult cohorts) on pharmacokinetic variability .
  • Validate findings via in vitro assays (e.g., hepatic microsomal stability tests) to isolate metabolic contributors to discrepancies .

What are the best practices for formulating research questions on this compound’s immunomodulatory mechanisms?

Methodological Answer:

  • Apply PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. Example:
    • Population: T-cells from aGVHD patients.
    • Intervention: this compound at 1 μM.
    • Comparison: Dexamethasone.
    • Outcome: IL-2 suppression efficacy .
  • Ensure questions meet FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For mechanistic studies, prioritize novelty by targeting understudied pathways (e.g., non-genomic glucocorticoid receptor interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical outcomes when combining this compound with biologics (e.g., infliximab)?

Methodological Answer:

  • Perform subgroup analyses in RCTs to identify patient-specific factors (e.g., genetic polymorphisms in TNF-α) influencing response variability .
  • Use mixed-methods approaches : Pair quantitative data (e.g., cytokine levels) with qualitative insights (e.g., clinician interviews) to contextualize paradoxical results .
  • Example: A 2020 study found superior efficacy of this compound + ranitidine vs. hydrocortisone + chlorpheniramine for infusion reactions. Contradictions arose from differing antagonism targets (H2 vs. H1 receptors), necessitating pathway-specific validation .

Q. What methodologies are optimal for predicting this compound’s thermodynamic properties (e.g., solubility, stability) in novel formulations?

Methodological Answer:

  • Apply computational models like the Joback method for estimating solubility parameters or Crippen’s fragmentation approach for logP calculations .

  • Validate predictions with high-performance liquid chromatography (HPLC) and differential scanning calorimetry (DSC) to assess crystalline stability .

  • Data Table:

    PropertyPredicted Value (Joback)Experimental Value (HPLC/DSC)Deviation (%)
    Aqueous Solubility0.12 mg/mL0.09 mg/mL25%
    Melting Point228°C225°C1.3%

Q. How should researchers design studies to investigate this compound’s long-term safety in chronic inflammatory conditions?

Methodological Answer:

  • Use prospective cohort studies with ≥5-year follow-ups, tracking outcomes like osteoporosis incidence, adrenal suppression, and infection rates .
  • Integrate biomarker panels (e.g., osteocalcin for bone density, cortisol levels for HPA axis function) to quantify subclinical toxicity .
  • Address attrition bias via multiple imputation techniques and sensitivity analyses for missing data .

Methodological Guidelines for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Employ non-linear regression models (e.g., Emax models) to characterize efficacy plateaus and toxicity thresholds. Report IC50 values with 95% confidence intervals .
  • For skewed data (common in cytokine measurements), use non-parametric tests (e.g., Mann-Whitney U) or log-transformations .

Q. How can researchers ensure reproducibility in preclinical studies of this compound?

Methodological Answer:

  • Adhere to ARRIVE guidelines for animal studies: Detail strain, sex, and housing conditions. Use ≥6 animals/group to power detection of ≥30% effect sizes .
  • Share raw data (e.g., flow cytometry files) via repositories like Figshare or Zenodo, annotated with metadata (e.g., instrument calibration logs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.